![molecular formula C19H22N4O4S B2524722 Methyl 4-((4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)benzoate CAS No. 2034495-25-3](/img/structure/B2524722.png)
Methyl 4-((4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)benzoate
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Overview
Description
Scientific Research Applications
Metabolic Pathways and Enzyme Involvement
A study conducted by Hvenegaard et al. (2012) explored the in vitro oxidative metabolism of a novel antidepressant, highlighting the enzyme-mediated transformation processes. This research offers insights into how similar compounds, including the one , might undergo metabolic transformations, involving enzymes like CYP2D6, CYP2C9, and others in human liver microsomes (HLM) (Hvenegaard, B. Bang-Andersen, H. Pedersen, M. Jørgensen, A. Püschl, L. Dalgaard, 2012).
Antimicrobial and Antifungal Activity
The synthesis and antimicrobial evaluation of Schiff bases derived from sulfamerazine by Othman et al. (2019) and the development of novel bis(pyrazole-benzofuran) hybrids as bacterial biofilm and MurB inhibitors by Mekky and Sanad (2020) demonstrate the potential applications of similar compounds in addressing microbial resistance and inhibiting biofilm formation (Othman, W. Al-Masoudi, Adil A. Hama, S. M. Hussain, 2019); (Mekky, S. Sanad, 2020).
Structural Analysis and Crystallography
The X-ray crystallographic study by Little et al. (2008) provides a foundational understanding of the molecular structure and conformation of related triazenes, which is critical for the rational design of molecules for specific biological activities (Little, H. Jenkins, K. Vaughan, 2008).
Receptor Antagonism and Pharmacological Profiles
Research on the preparation of piperazine derivatives as 5-HT7 receptor antagonists by Yoon et al. (2008) showcases the therapeutic potential of structurally similar compounds in the modulation of serotonin receptors, suggesting avenues for the development of new psychiatric drugs (Yoon, Eunjin Yoo, Jiyoon Kim, A. Pae, H. Rhim, W. Park, J. Kong, H. Park Choo, 2008).
Anticancer Activity
The in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, as investigated by Mallesha et al. (2012), illustrates the potential cancer therapeutic applications of compounds with similar molecular frameworks (Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).
Safety and Hazards
“Methyl 4-((4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)benzoate” is not intended for human or veterinary use. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, and the precautionary statements are P261, P280, P305+P351+P338, and P304+P340 .
properties
IUPAC Name |
methyl 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-27-19(24)15-4-6-16(7-5-15)28(25,26)23-12-10-22(11-13-23)18-9-8-17(20-21-18)14-2-3-14/h4-9,14H,2-3,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGIHRVPJQRRQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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